molecular formula C15H17NO2 B12220794 6-(Isoquinolin-1-YL)hexanoic acid

6-(Isoquinolin-1-YL)hexanoic acid

Cat. No.: B12220794
M. Wt: 243.30 g/mol
InChI Key: AQTYVBSCVZBJPM-UHFFFAOYSA-N
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Description

6-(Isoquinolin-1-YL)hexanoic acid is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isoquinolin-1-YL)hexanoic acid typically involves the coupling of isoquinoline with a hexanoic acid derivative. One common method is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the use of ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(Isoquinolin-1-YL)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(Isoquinolin-1-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-(6-Isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
  • 6-(6-Dimethylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
  • 6-(6-Benzoylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
  • 6-(6-Amino-1-oxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid

Uniqueness

6-(Isoquinolin-1-YL)hexanoic acid is unique due to its specific structure, which combines the isoquinoline ring with a hexanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

6-isoquinolin-1-ylhexanoic acid

InChI

InChI=1S/C15H17NO2/c17-15(18)9-3-1-2-8-14-13-7-5-4-6-12(13)10-11-16-14/h4-7,10-11H,1-3,8-9H2,(H,17,18)

InChI Key

AQTYVBSCVZBJPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCCCCC(=O)O

Origin of Product

United States

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